molecular formula C17H18ClNO3 B11946094 4-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)morpholine CAS No. 853312-31-9

4-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)morpholine

Cat. No.: B11946094
CAS No.: 853312-31-9
M. Wt: 319.8 g/mol
InChI Key: VWMOGONNYFYJII-UHFFFAOYSA-N
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Description

4-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)morpholine is an organic compound that features a morpholine ring attached to a propanoyl group, which is further connected to a furan ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)morpholine typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Propanoyl Group: The propanoyl group is attached through acylation reactions, often using reagents like acyl chlorides or anhydrides.

    Formation of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions involving appropriate amines and alkyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohols.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Alcohols and reduced furan derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)morpholine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)morpholine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(5-(4-Bromophenyl)-2-furyl)propanoyl)morpholine
  • 4-(3-(5-(4-Methylphenyl)-2-furyl)propanoyl)morpholine
  • 4-(3-(5-(4-Nitrophenyl)-2-furyl)propanoyl)morpholine

Uniqueness

4-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)morpholine is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties that influence its reactivity and biological activity. This makes it distinct from other similar compounds with different substituents.

Properties

CAS No.

853312-31-9

Molecular Formula

C17H18ClNO3

Molecular Weight

319.8 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-1-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C17H18ClNO3/c18-14-3-1-13(2-4-14)16-7-5-15(22-16)6-8-17(20)19-9-11-21-12-10-19/h1-5,7H,6,8-12H2

InChI Key

VWMOGONNYFYJII-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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